H-Bond Donor Strength: Thioamide vs. Amide
Thioamide groups are stronger hydrogen-bond donors than their amide counterparts due to the lower electronegativity and larger atomic radius of sulfur compared to oxygen, which increases N–H bond polarization. In comparative anion-binding studies using 1H-pyrrole-2,5-dicarboxylic acid derivatives, thioamide-based receptors exhibited enhanced binding constants for anions such as chloride and benzoate relative to the corresponding amide receptors [1]. This class-level differentiation is directly applicable to 2-amino-6-methylbenzothioamide, where the primary thioamide N–H group serves as a hydrogen-bond donor in both solution-phase recognition and solid-state crystal packing.
| Evidence Dimension | Hydrogen-bond donor acidity (pKa of N–H) |
|---|---|
| Target Compound Data | Thioamide N–H pKa ≈ 12–13 (class value) |
| Comparator Or Baseline | Amide N–H pKa ≈ 15–16 (class value) |
| Quantified Difference | ΔpKa ≈ 2–3 units (thioamide more acidic) |
| Conditions | Calculated and experimental pKa values for model thioamide and amide compounds in aqueous/organic media |
Why This Matters
Stronger hydrogen-bond donation enhances receptor affinity for anions and improves crystal engineering predictability, directly influencing procurement decisions for supramolecular and materials chemistry applications.
- [1] Zielinski, T., & Jurczak, J. (2005). Thioamides versus amides in anion binding. Tetrahedron, 61(16), 4081–4089. View Source
